molecular formula C17H25N3O B5635524 N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B5635524
M. Wt: 287.4 g/mol
InChI Key: SVCKGDOZEAXZLH-UHFFFAOYSA-N
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Description

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is a chemical compound that belongs to the class of piperazine derivatives

Mechanism of Action

Target of Action

The primary target of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage. By interacting with this target, the compound can influence cell proliferation and survival.

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation and DNA damage response, given the role of its target, Chk1 . The inhibition of Chk1 could disrupt these pathways, leading to downstream effects such as cell cycle arrest or apoptosis.

Result of Action

The molecular and cellular effects of this compound’s action would likely involve changes in cell proliferation and survival, given its target and potential mode of action . For instance, it might induce cell cycle arrest or apoptosis in cells with DNA damage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide typically involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with cyclopentanecarboxylic acid chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the completion of the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of automated systems for the addition of reagents and control of reaction parameters ensures consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxylic acid, while reduction may produce N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanemethanamine .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide is unique due to its cyclopentanecarboxamide moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives. This structural feature may enhance its binding affinity to certain molecular targets and improve its pharmacokinetic profile .

Properties

IUPAC Name

N-[4-(4-methylpiperazin-1-yl)phenyl]cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-19-10-12-20(13-11-19)16-8-6-15(7-9-16)18-17(21)14-4-2-3-5-14/h6-9,14H,2-5,10-13H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCKGDOZEAXZLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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